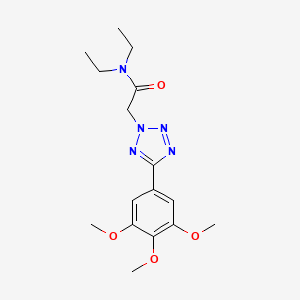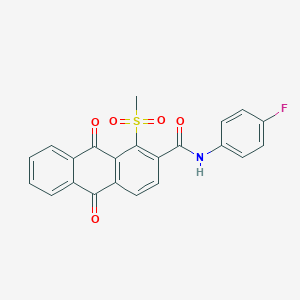
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, attached to a phenyl ring substituted with three methoxy groups. The presence of the diethylacetamide moiety further enhances its chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile compound with sodium azide in the presence of a catalyst such as zinc chloride.
Attachment of the Phenyl Ring: The tetrazole ring is then coupled with a 3,4,5-trimethoxyphenyl derivative through a suitable coupling reaction, such as a Suzuki or Heck coupling.
Introduction of the Diethylacetamide Moiety: The final step involves the acylation of the tetrazole-phenyl intermediate with diethylamine and acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
- N,N-diethyl-2-(3,4,5-trimethoxyphenyl)acetamide
- N,N-diethyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl)acetamide
Comparison:
- Structural Differences: While similar compounds may share the diethylacetamide and trimethoxyphenyl moieties, the presence of the tetrazole ring in N,N-diethyl-2-(5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl)acetamide distinguishes it from others.
- Unique Properties: The tetrazole ring imparts unique chemical and biological properties, such as enhanced stability and potential bioactivity, making it a compound of particular interest in research.
Properties
Molecular Formula |
C16H23N5O4 |
|---|---|
Molecular Weight |
349.38 g/mol |
IUPAC Name |
N,N-diethyl-2-[5-(3,4,5-trimethoxyphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H23N5O4/c1-6-20(7-2)14(22)10-21-18-16(17-19-21)11-8-12(23-3)15(25-5)13(9-11)24-4/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
CLMOJPATTKKZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1N=C(N=N1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Bromofuran-2-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B15004468.png)

![1-Benzyl-4-{5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitrophenyl}piperazine](/img/structure/B15004503.png)
![methyl 4-(diethylamino)-6-methyl-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B15004506.png)
![Ethyl 2-[({2,4-dimethyl-3-[(methylsulfonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15004508.png)

![4-(furan-2-ylcarbonyl)-3-[(4-methylphenyl)amino]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15004515.png)

![N-{5-chloro-2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B15004539.png)
![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004540.png)
![2-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-benzoxazole-7-carboxamide](/img/structure/B15004541.png)
![2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B15004543.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B15004545.png)
